molecular formula C25H31ClN2O6 B1681111 Hidrocloruro de beta-Funaltrexamina

Hidrocloruro de beta-Funaltrexamina

Número de catálogo: B1681111
Peso molecular: 491.0 g/mol
Clave InChI: BIPHUOBUKMPSQR-NQGXHZAGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

β-Funaltrexamina clorhidrato: es un antagonista irreversible y selectivo del receptor μ-opioide y el receptor κ1-opioide. Es un derivado de la naltrexona con un grupo metil-fumaramida en la posición 6 . Este compuesto se utiliza principalmente en investigación para estudiar los receptores opioides y sus funciones.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Beta-funaltrexamine has been shown to exhibit significant neuroprotective properties in various experimental models. Research indicates that it can mitigate neuronal degeneration and inflammation, particularly in conditions such as cerebral ischemia/reperfusion injury.

Case Study: Cerebral Ischemia/Reperfusion Injury

  • Objective : To evaluate the effects of beta-funaltrexamine on neuroinflammation and neuronal death.
  • Method : In vivo studies were conducted using Sprague-Dawley rats subjected to cerebral ischemia/reperfusion injury.
  • Findings :
    • Administration of beta-funaltrexamine reduced levels of neurotoxic cytokines such as tumor necrosis factor-alpha and interleukin-1 beta.
    • The treatment shifted microglial polarization from a pro-inflammatory to an anti-inflammatory state, suggesting a protective effect against neuroinflammation .

Anti-Inflammatory Properties

Beta-funaltrexamine has been investigated for its potential to modulate inflammatory responses, particularly in the context of neuroinflammation.

Case Study: Inhibition of Chemokine Expression

  • Objective : To assess the impact of beta-funaltrexamine on inflammatory chemokine expression in a mouse model.
  • Method : Mice were treated with lipopolysaccharide (LPS) to induce inflammation, followed by administration of beta-funaltrexamine.
  • Findings :
    • The compound significantly inhibited the expression of interferon-gamma inducible protein and other inflammatory markers.
    • Importantly, the effects persisted even after the removal of beta-funaltrexamine, indicating a long-lasting impact on inflammatory signaling pathways .

Opioid Research

Beta-funaltrexamine plays a crucial role in opioid research, particularly in understanding the mechanisms underlying opioid receptor interactions and addiction.

Case Study: Opioid Self-Administration

  • Objective : To explore the effects of beta-funaltrexamine on heroin self-administration behaviors in animal models.
  • Method : Rats were trained to self-administer heroin, with beta-funaltrexamine administered prior to testing sessions.
  • Findings :
    • The antagonist effectively reduced self-administration rates, suggesting its potential utility in addressing opioid addiction .

Pharmacological Mechanisms

The pharmacological mechanisms through which beta-funaltrexamine exerts its effects are multifaceted, involving alterations in signaling pathways associated with μ-opioid receptors.

Mechanistic Insights

  • Beta-funaltrexamine irreversibly binds to μ-opioid receptors, leading to prolonged receptor inactivation. This action inhibits downstream signaling pathways associated with pain perception and inflammatory responses .
  • Studies have demonstrated that the compound can effectively block ethanol-stimulated dopamine release, implicating its role in modulating reward pathways associated with substance use disorders .

Summary Table of Applications

ApplicationModel/Study TypeKey Findings
NeuroprotectionCerebral ischemia/reperfusionReduced neuroinflammation; improved neuronal survival
Anti-inflammatoryLPS-induced inflammationInhibited chemokine expression; long-lasting effects
Opioid addiction researchSelf-administration studiesDecreased heroin self-administration; potential for addiction treatment
Pharmacological mechanism studyBinding assaysIrreversible antagonism; modulation of pain and reward pathways

Mecanismo De Acción

Mecanismo: β-Funaltrexamina clorhidrato ejerce sus efectos al unirse irreversiblemente al receptor μ-opioide y al receptor κ1-opioide. Esta unión evita la activación de estos receptores por ligandos endógenos, inhibiendo así sus efectos fisiológicos .

Objetivos moleculares y vías: Los principales objetivos moleculares de β-Funaltrexamina clorhidrato son el receptor μ-opioide y el receptor κ1-opioide. La unión de este compuesto a estos receptores bloquea las vías de señalización asociadas con la modulación del dolor, la recompensa y la adicción .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de β-Funaltrexamina clorhidrato implica la modificación de la naltrexonaEsto se logra a través de una serie de reacciones químicas, incluyendo la esterificación y la aminación .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis generalmente implica técnicas de síntesis orgánica estándar. El proceso requiere un control cuidadoso de las condiciones de reacción para asegurar la pureza y el rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: β-Funaltrexamina clorhidrato experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Compuestos Similares:

Singularidad: β-Funaltrexamina clorhidrato es único debido a su unión irreversible al receptor μ-opioide y al receptor κ1-opioide. Esta unión irreversible proporciona una duración de acción más prolongada en comparación con los antagonistas reversibles como la naltrexona y la naloxona .

Actividad Biológica

β-Funaltrexamine hydrochloride (β-FNA) is an irreversible antagonist of the μ-opioid receptor (MOR), which is critical in mediating the effects of opioids. It is a derivative of naltrexone and has garnered attention due to its unique biological activity, including its ability to covalently bind to opioid receptors and influence various physiological processes. This article aims to provide a comprehensive overview of the biological activity of β-FNA, including its mechanisms, effects on different receptor types, and implications for therapeutic applications.

Chemical Structure :

  • Chemical Name : (E)-4-[[5α,6β)-17-Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]amino]-4-oxo-2-butenoic acid methyl ester hydrochloride
  • Molecular Weight : 490.99 g/mol
  • Purity : ≥98% (HPLC)

β-FNA selectively binds to the μ-opioid receptor, leading to irreversible antagonism. This covalent binding inhibits receptor activation by endogenous opioids and opioid drugs. Additionally, β-FNA exhibits reversible agonistic properties at the κ-opioid receptor (KOR), which may contribute to its analgesic effects in certain contexts .

Selectivity and Binding Affinity

β-FNA shows a strong preference for the μ-opioid receptor over other opioid receptors, such as the δ-opioid receptor (DOR) and KOR. Research indicates that approximately 60% of β-FNA binding to the MOR is irreversible, while it binds reversibly to KOR . This selectivity is crucial for understanding its pharmacological profile and potential therapeutic uses.

Effects on Dopamine Release

Studies have demonstrated that β-FNA can influence dopamine release in the mesolimbic pathway, which is essential for reward and addiction mechanisms. In experiments where β-FNA was administered prior to morphine or ethanol treatment, it significantly altered dopamine levels, suggesting a role in modulating opioid-induced reward pathways .

Anti-inflammatory Properties

Recent research has highlighted β-FNA's potential anti-inflammatory effects. It has been shown to inhibit the expression and release of pro-inflammatory chemokines such as CXCL10 from astrocytes in response to interleukin 1β (IL-1β) stimulation. This action appears independent of MOR involvement and suggests that β-FNA may have broader implications in neuroinflammatory conditions .

Comparative Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of β-Funaltrexamine hydrochloride:

Study Findings
Carrillo & Gonzales (2011)β-FNA pretreatment altered dopamine release in response to morphine and ethanol .
Wang et al. (2014)Demonstrated irreversible binding characteristics at MOR; significant reduction in binding with mutated receptors .
Hutchinson & Watkins (2015)Inhibited CXCL10 production in astrocytes; potential implications for neuroinflammation treatment .
Davis et al. (2007)Showed persistent inhibition of IL-1β-induced chemokine expression post β-FNA treatment .

Case Study 1: Opioid Receptor Involvement in Analgesia

In a study assessing analgesic responses, systemic administration of β-FNA resulted in a significant shift in dose-response curves for classic μ-opioid agonists like morphine. This indicates that β-FNA effectively blocks μ-opioid receptor-mediated analgesia while showing minimal impact on KOR-mediated analgesics .

Case Study 2: Neuroinflammation Model

In a neuroinflammation model involving lipopolysaccharide (LPS) administration, mice treated with β-FNA exhibited reduced sickness behavior and lower levels of CXCL10 compared to controls. This study suggests that β-FNA may have therapeutic potential in managing neuroinflammatory diseases by modulating immune responses .

Propiedades

IUPAC Name

methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18-,23+,24+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPHUOBUKMPSQR-NQGXHZAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Funaltrexamine hydrochloride
Reactant of Route 2
beta-Funaltrexamine hydrochloride
Reactant of Route 3
beta-Funaltrexamine hydrochloride
Reactant of Route 4
beta-Funaltrexamine hydrochloride
Reactant of Route 5
beta-Funaltrexamine hydrochloride
Reactant of Route 6
beta-Funaltrexamine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.